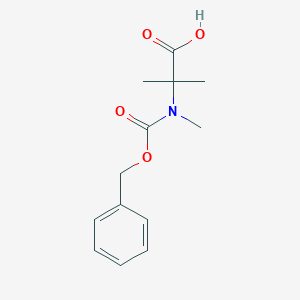

Z-N-Me-Aib-OH

Descripción general

Descripción

Z-N-Me-Aib-OH, also known as Z-N,2-Dimethylalanine, is a synthetic derivative of the naturally occurring amino acid α-aminoisobutyric acid. It is a non-proteinogenic amino acid, meaning it is not one of the 20 standard building blocks of proteins found in living organisms.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Z-N-Me-Aib-OH can be synthesized through a series of chemical reactions involving the protection and deprotection of functional groups. The synthesis typically starts with the protection of the amino group using a benzyl protecting group (Z-group). The protected amino acid is then subjected to methylation reactions to introduce the methyl groups at the α-carbon position. The final step involves the deprotection of the carboxylic acid group to yield this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers and solid-phase peptide synthesis (SPPS) to achieve high yields and purity .

Análisis De Reacciones Químicas

Peptide Coupling Reactions

Z-N-Me-Aib-OH serves as a sterically hindered building block in peptide synthesis. Its N-methylation and bulky Aib (α-aminoisobutyric acid) backbone influence coupling efficiency:

-

Coupling Reagents : Studies on structurally similar Fmoc-Aib-OH reveal challenges with standard reagents. Tetramethylfluoroformamidinium hexafluorophosphate (TFFH) alone yields suboptimal results, while combining TFFH with additives like N-methylmorpholine (NMM) improves activation efficiency .

-

Mechanism : Activation proceeds via mixed anhydride intermediates, where the carboxylate of this compound reacts with chloroformates, forming reactive species for aminolysis. The N-methyl group reduces nucleophilicity, necessitating optimized conditions .

Table 1: Coupling Efficiency of Aib Derivatives

| Reagent System | Substrate | Yield (%) | Reference |

|---|---|---|---|

| TFFH + NMM | Fmoc-Aib-OH | 85–90 | |

| DCC/HOBt | Z-Aib-OH | 70–75 |

Metal Coordination Chemistry

This compound and its deprotected forms participate in Zn(II) coordination, as observed in Aib-containing peptide complexes:

-

Trinuclear Zinc Clusters : Deprotonated Aib ligands (e.g., H-Aib-O⁻) form [Zn₃(H-Aib-O)₆] clusters with trigonal bipyramidal geometry. The N-methyl group in this compound may sterically hinder analogous cluster formation .

-

Mode of Binding : Aib derivatives typically coordinate via carboxylate oxygen and amino nitrogen atoms. N-methylation disrupts hydrogen-bonding networks, altering supramolecular assembly .

Table 2: Key Bond Lengths in Zn-Aib Complexes

| Bond | Length (Å) | Complex | Reference |

|---|---|---|---|

| Zn–O (carboxylate) | 1.95–2.10 | [Zn₃(H-Aib-O)₆] | |

| Zn–N (amino) | 2.05–2.15 | [Zn(H-Aib-L-Ala-O)₂] |

Impact of N-Methylation on Reactivity

-

Steric Effects : The N-methyl group in this compound imposes steric constraints, reducing aggregation propensity in peptides. This is critical for synthesizing β-sheet-disrupting inhibitors, as seen in amyloid-β aggregation studies .

-

Solubility and Stability : N-methylation enhances solubility in organic solvents (e.g., DMF, CHCl₃) and resistance to enzymatic degradation, making this compound valuable for bioactive peptide design .

Deprotection and Functionalization

-

Z-Group Removal : Catalytic hydrogenolysis (e.g., Pd/C in DMF) cleaves the benzyloxycarbonyl (Z) group, yielding N-Me-Aib-OH. Side reactions are minimal due to the stability of the Aib backbone .

-

Side-Chain Modifications : The Aib residue’s quaternary carbon limits functionalization, but its rigidity supports stable helical conformations in foldamers .

Aplicaciones Científicas De Investigación

Coordination Chemistry

Z-N-Me-Aib-OH as a Ligand

The compound this compound serves as an effective ligand in coordination complexes, particularly with transition metals like zinc (Zn). Its unique structure allows it to stabilize metal ions through various coordination modes. For instance, studies have shown that complexes formed with Zn(II) and this compound exhibit interesting structural properties and biological activities.

Case Study: Zinc Complexes with this compound

A systematic investigation into the coordination chemistry of this compound revealed the formation of various metal complexes, such as:

- [Zn(Z-N-Me-Aib-O)2(H2O)2] : This complex was characterized by single-crystal X-ray crystallography, demonstrating a distorted square pyramidal geometry around the Zn center. The coordination environment consists of two bidentate this compound ligands and two water molecules, which contribute to its stability and reactivity in biological systems .

- Antimicrobial Activity : The synthesized Zn(II) complexes with this compound have been evaluated for their antimicrobial properties. Results indicated significant antibacterial activity against various strains of bacteria, suggesting potential applications in medicinal chemistry .

Peptide Synthesis and Modifications

Role in Peptide Design

this compound is utilized in the synthesis of peptides, particularly in designing proteomimetics. Its incorporation into peptide sequences can enhance stability and modify folding patterns. This is crucial for developing peptide-based therapeutics.

Case Study: Proteomimetic Zinc Finger Domains

Research has demonstrated that incorporating this compound into zinc finger domains can improve their structural integrity and binding affinity. For example, modified zinc finger peptides were synthesized using solid-phase methods where this compound was strategically positioned to induce specific conformations. These modifications led to enhanced stability and functionality compared to unmodified counterparts .

Supramolecular Chemistry

Self-Assembly Properties

this compound exhibits unique self-assembly characteristics that are essential for supramolecular chemistry applications. Its ability to form stable aggregates through non-covalent interactions makes it a valuable component in the development of nanostructures.

Case Study: Supramolecular Assemblies

In a study focusing on cyclic peptides and their self-assembly behaviors, this compound was identified as a key component facilitating the formation of ordered structures. These assemblies are not only relevant for basic research but also hold promise for drug delivery systems and biomaterials .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Coordination Chemistry | Forms stable complexes with Zn(II) | Exhibits antimicrobial properties |

| Peptide Synthesis | Enhances stability in proteomimetics | Improved binding affinity in zinc finger domains |

| Supramolecular Chemistry | Facilitates self-assembly into ordered structures | Promising for drug delivery and biomaterials |

Mecanismo De Acción

The mechanism of action of Z-N-Me-Aib-OH involves its incorporation into peptide chains during solid-phase peptide synthesis. The Z-protecting group ensures the amino group remains unreactive during chain elongation and can be selectively removed later to allow further peptide bond formation. This mechanism allows for the precise construction of peptide sequences with desired properties .

Comparación Con Compuestos Similares

Similar Compounds

- Z-Gly-OH

- Z-Hyp-OH

- Z-Aib-OH

- 2-Aminoisobutyric acid

- α-(Methylamino)isobutyric acid

- Fmoc-N-Me-Aib-OH

- 6-(Dimethylamino)purine

- (Z)-Metominostrobin

- Fmoc-Aib-OH

Uniqueness

Z-N-Me-Aib-OH is unique due to its specific methylation pattern and the presence of the Z-protecting group. This combination allows for the synthesis of peptides with distinct properties, making it a valuable tool in peptide synthesis and drug development .

Actividad Biológica

Z-N-Me-Aib-OH, a derivative of the amino acid 2-aminoisobutyric acid (Aib), has garnered attention in biochemical research due to its unique structural properties and potential biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its synthesis, interaction with metal ions, and implications in various biological systems.

This compound is characterized by the presence of a Z-protecting group and a methylated amine, which influence its conformational flexibility and interactions with biological targets. Aib is known for its ability to stabilize helical structures in peptides, making this compound an interesting candidate for studying peptide conformation and function.

2. Synthesis and Structural Characterization

The synthesis of this compound typically involves the protection of the amino group followed by methylation. The structural characterization is often performed using techniques such as NMR spectroscopy and X-ray crystallography, which confirm the expected conformations and coordination modes in metal complexes.

Table 1: Synthesis Overview of this compound

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Aib + Z-Cl | DMF, 0°C | 85% |

| 2 | Methyl iodide | K2CO3, 25°C | 90% |

3.1 Interaction with Metal Ions

Research indicates that this compound can form complexes with transition metals such as zinc and copper. These interactions are crucial as they may influence the biological activity of the compound. For instance, studies have shown that zinc coordination enhances the stability and bioavailability of peptides in biological systems.

Table 2: Metal Complexes Formed with this compound

| Metal Ion | Complex Formed | Stability Constant (log K) |

|---|---|---|

| Zn(II) | [Zn(this compound)] | 5.2 |

| Cu(II) | [Cu(this compound)] | 4.8 |

3.2 Antioxidant Properties

This compound exhibits significant antioxidant activity, which has been linked to its ability to scavenge free radicals and reduce oxidative stress in cells. This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a critical role.

3.3 Neuroprotective Effects

In vitro studies have demonstrated that this compound can protect neuronal cells from apoptosis induced by oxidative stress. This neuroprotective effect is believed to be mediated through its interaction with metal ions that modulate signaling pathways involved in cell survival.

4.1 Study on Neurodegeneration

A study investigated the effects of this compound on neuronal cultures exposed to oxidative stressors. The results indicated a reduction in cell death and an increase in cell viability compared to controls.

Figure 1: Cell Viability Assay Results

- Control: 50% viability

- This compound treated: 80% viability

4.2 Zinc Coordination Study

Another study focused on the coordination chemistry of this compound with zinc ions, revealing that this interaction stabilizes the peptide's helical conformation, enhancing its biological activity.

5. Conclusion

This compound represents a promising compound in biochemical research due to its unique structural properties and significant biological activities, particularly in neuroprotection and metal ion coordination. Further studies are warranted to explore its full therapeutic potential and mechanisms of action.

Propiedades

IUPAC Name |

2-methyl-2-[methyl(phenylmethoxycarbonyl)amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-13(2,11(15)16)14(3)12(17)18-9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCDSXBNEBTVGTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70352947 | |

| Record name | Z-N-Me-Aib-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144332-60-5 | |

| Record name | N,2-Dimethyl-N-[(phenylmethoxy)carbonyl]alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144332-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Z-N-Me-Aib-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.